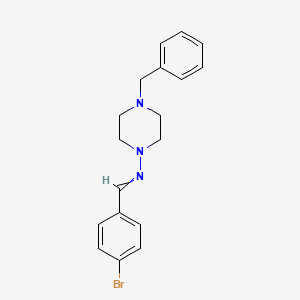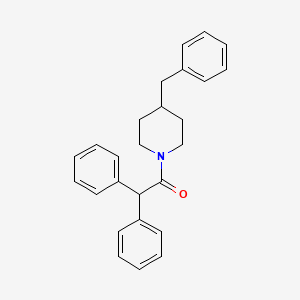![molecular formula C23H14BrN3O3S B3736944 3-[2-(5-Bromonaphthalen-1-YL)-1,3-benzoxazol-5-YL]-1-(furan-2-carbonyl)thiourea](/img/structure/B3736944.png)
3-[2-(5-Bromonaphthalen-1-YL)-1,3-benzoxazol-5-YL]-1-(furan-2-carbonyl)thiourea
Descripción general
Descripción
3-[2-(5-Bromonaphthalen-1-YL)-1,3-benzoxazol-5-YL]-1-(furan-2-carbonyl)thiourea is a complex organic compound that features a unique combination of aromatic rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(5-Bromonaphthalen-1-YL)-1,3-benzoxazol-5-YL]-1-(furan-2-carbonyl)thiourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Synthesis of 5-Bromonaphthalene-1-ylamine: This can be achieved through bromination of naphthalene followed by amination.
Formation of 1,3-Benzoxazole Derivative: The 5-bromonaphthalene-1-ylamine is then reacted with salicylic acid derivatives to form the benzoxazole ring.
Coupling with Furan-2-carbonyl Chloride: The benzoxazole derivative is then coupled with furan-2-carbonyl chloride in the presence of a base to form the desired thiourea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(5-Bromonaphthalen-1-YL)-1,3-benzoxazol-5-YL]-1-(furan-2-carbonyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or reduce double bonds.
Substitution: The bromine atom in the naphthalene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in studies of enzyme inhibition or protein binding.
Medicine: Its potential biological activity could make it a candidate for drug development, particularly in targeting specific pathways or receptors.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-[2-(5-Bromonaphthalen-1-YL)-1,3-benzoxazol-5-YL]-1-(furan-2-carbonyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can either inhibit or activate the target molecule. This interaction can affect various cellular pathways, leading to changes in cell function or behavior.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Trifluoromethyl)benzylamine
- 4-Bromo-2-fluoro-1-nitrobenzene
- 4-Chlorobenzylamine
Uniqueness
What sets 3-[2-(5-Bromonaphthalen-1-YL)-1,3-benzoxazol-5-YL]-1-(furan-2-carbonyl)thiourea apart from similar compounds is its combination of a bromonaphthalene moiety with a benzoxazole ring and a furan-2-carbonyl thiourea group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
N-[[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]carbamothioyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14BrN3O3S/c24-17-7-2-4-14-15(17)5-1-6-16(14)22-26-18-12-13(9-10-19(18)30-22)25-23(31)27-21(28)20-8-3-11-29-20/h1-12H,(H2,25,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEAEFGWSVBKMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C3=NC4=C(O3)C=CC(=C4)NC(=S)NC(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-[(carbamothioylhydrazinylidene)methyl]-4,5-dimethylthiophen-2-yl]benzamide](/img/structure/B3736874.png)
![N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B3736878.png)
![5-[1-(2-chloro-6-fluorobenzyl)-3-(ethoxymethyl)-1H-1,2,4-triazol-5-yl]pyridin-2(1H)-one](/img/structure/B3736892.png)
![5-{1-(2-fluorophenyl)-3-[(1-methylpiperidin-4-yl)methyl]-1H-1,2,4-triazol-5-yl}pyridin-2(1H)-one](/img/structure/B3736895.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(6-hydroxy-2-methyl-4-pyrimidinyl)methyl]benzamide](/img/structure/B3736903.png)

![6-Hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]-1-methylpyrimidine-2,4-dione](/img/structure/B3736924.png)

![7-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B3736936.png)
![3-[[(E)-2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B3736951.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B3736956.png)
![(5E)-5-({1-[2-(4-Bromophenoxy)ethyl]-1H-indol-3-YL}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3736957.png)
![(5E)-5-[[1-[2-(2-prop-2-enylphenoxy)ethyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3736959.png)

